1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine
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Overview
Description
Imidazo[1,2-b]pyridazine derivatives are a class of compounds that have been widely studied in drug molecules . They are known for their good biological activity and have been used in the design of various drugs .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results from these methods were found to be consistent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the empirical formula of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride is C6H5Cl2N3 and its molecular weight is 190.03 .
Mechanism of Action
While the exact mechanism of action for “1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine” is not known, similar compounds have been found to inhibit certain kinases . For example, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been found to inhibit TAK1 at nanomolar concentrations .
Safety and Hazards
Future Directions
The future directions for similar compounds involve further exploration of their potential in drug discovery . For instance, there is a need for effective targeted therapies of multiple myeloma, and recent studies have shown that the transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-15-3-1-2-4-18(15)24-9-11-25(12-10-24)20(27)16-7-8-19-22-17(14-5-6-14)13-26(19)23-16/h1-4,7-8,13-14H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDVPQOYUZBMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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